molecular formula C10H6N2O3S B8332366 Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate

Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate

Cat. No. B8332366
M. Wt: 234.23 g/mol
InChI Key: QLBJXSOBNVBNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376488B1

Procedure details

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (0.624 g, 3.00 mmol), prepared as described in (Journal of Heterocyclic Chemistry, 24: 85 (1987), and triethylamine (0.84 mL, 6.0 mmol) in THF (20 mL) at −78° C. was treated with a 1.93M solution of phosgene in toluene (1.7 mL, 3.3 mmol), stirred for 2 hours at −78° C., concentrated, and used in subsequent steps without further purification.
Quantity
0.624 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12].C(N(CC)CC)C.[C:22](Cl)(Cl)=[O:23].C1(C)C=CC=CC=1>C1COCC1>[N:1]([C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12])=[C:22]=[O:23]

Inputs

Step One
Name
Quantity
0.624 g
Type
reactant
Smiles
NC1=C(SC=2C1=NC=CC2)C(=O)OC
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used in subsequent steps without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=C=O)C1=C(SC=2C1=NC=CC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.